
(3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one is an organic compound characterized by the presence of a hydroxyl group at the third carbon, a methyl group at the sixth carbon, and two double bonds at the fifth and eighth positions of a nine-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a precursor compound using specific catalysts and reagents. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of a suitable β-ketoester to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as substrate preparation, catalytic reduction, and purification through techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) can be used in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may exert its effects through modulation of enzyme activity, alteration of metabolic pathways, or interaction with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
(3R)-3-Hydroxy-6-methylnona-5,8-dien-2-one: A stereoisomer with a different spatial arrangement of the hydroxyl group.
3-Hydroxy-6-methylnona-5,8-dien-2-one: A compound without the stereochemical specification at the third carbon.
6-Methylnona-5,8-dien-2-one: A compound lacking the hydroxyl group at the third carbon.
Uniqueness: (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups, along with the double bonds, provides a versatile framework for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
503818-20-0 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(3S)-3-hydroxy-6-methylnona-5,8-dien-2-one |
InChI |
InChI=1S/C10H16O2/c1-4-5-8(2)6-7-10(12)9(3)11/h4,6,10,12H,1,5,7H2,2-3H3/t10-/m0/s1 |
InChI-Schlüssel |
CXSMIKLMPLITJT-JTQLQIEISA-N |
Isomerische SMILES |
CC(=CC[C@@H](C(=O)C)O)CC=C |
Kanonische SMILES |
CC(=CCC(C(=O)C)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


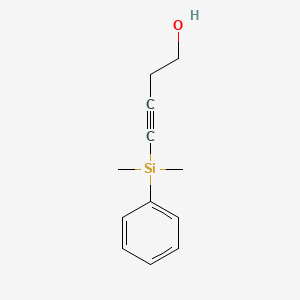
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)

![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
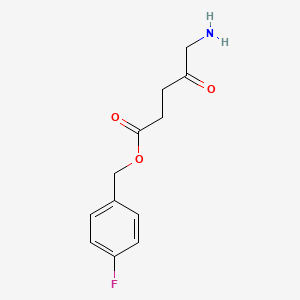
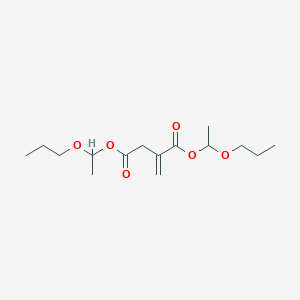
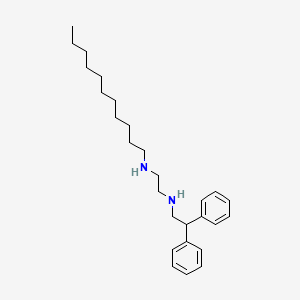

![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
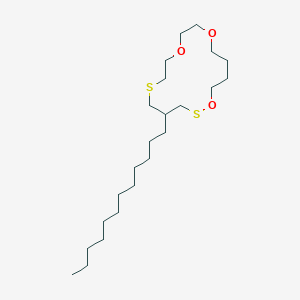
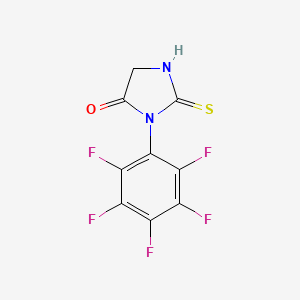
![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)
